molecular formula C11H18N4O3 B2528903 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 924846-85-5

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2528903
CAS No.: 924846-85-5
M. Wt: 254.29
InChI Key: ADIKOWUNGYQAEF-UHFFFAOYSA-N
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Description

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a pyrimidine core substituted with an amino group and a morpholinylpropyl side chain, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the morpholinylpropyl side chain. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the morpholinylpropyl side chain using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(3-piperidin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-(3-pyrrolidin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinylpropyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This side chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIKOWUNGYQAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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